Physicochemical Differentiation: LogP, Density, and Boiling Point vs. Mono-Halogenated and Unsubstituted Analogs
9-Bromo-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one exhibits a predicted density of 1.9±0.1 g/cm³ and a boiling point of 297.4±50.0 °C, which are substantially higher than those of the unsubstituted parent scaffold (LogP 0.254, MW 146.15) and the mono-brominated analog 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (predicted density 1.73±0.1 g/cm³, predicted boiling point 278.6±50.0 °C, LogP 1.457, MW 225.04) [1]. The computed XLogP3 of 1.4 and experimental LogP of 0.75 for the target compound indicate a significantly different lipophilicity profile compared to the 9-bromo mono-substituted analog (LogP 0.81–1.46) . These differences in bulk properties affect chromatographic behavior, solubility, and partitioning in biphasic reaction systems.
| Evidence Dimension | Physicochemical properties (density, boiling point, LogP) |
|---|---|
| Target Compound Data | Density: 1.9±0.1 g/cm³; BP: 297.4±50.0 °C; XLogP3: 1.4; Experimental LogP: 0.75; MW: 259.49; TPSA: 32.7 Ų |
| Comparator Or Baseline | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Density 1.73±0.1 g/cm³; BP 278.6±50.0 °C; LogP 1.457; MW 225.04; TPSA 34.37. Unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one: LogP 0.254; MW 146.15. |
| Quantified Difference | Δ Density ≈ +0.17 g/cm³ (vs. 7-Br analog); Δ BP ≈ +18.8 °C; Δ MW ≈ +34.45 Da; Δ TPSA ≈ −1.67 Ų; Δ XLogP3 (vs. parent) ≈ +1.15 log units |
| Conditions | Predicted/computed properties (ChemSrc, PubChem, ChemScene databases) |
Why This Matters
The elevated density, higher boiling point, and distinct LogP directly impact purification strategy, solvent selection, and scale-up feasibility relative to mono-halogenated analogs.
- [1] 0elem.com. 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23536-76-7): density 1.73±0.1 g/cm³, BP 278.6±50.0 °C. View Source
